molecular formula C11H15ClO B14433828 Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride CAS No. 79635-04-4

Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride

Cat. No.: B14433828
CAS No.: 79635-04-4
M. Wt: 198.69 g/mol
InChI Key: OHDKKCBLOOUHNE-UHFFFAOYSA-N
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Description

Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is an organic compound characterized by its unique tricyclic structure. This compound is a derivative of tricyclo[4.4.0.0~3,8~]decane, also known as twistane, which is a cycloalkane with a rigid, cage-like configuration. The carbonyl chloride functional group attached to this structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various cyclization and functionalization steps. For instance, the synthesis of the tricyclo[4.4.0.0~3,8~]decane scaffold can be achieved through a series of reactions including the Diels-Alder reaction and Conia-ene reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2):

    Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl chloride to alcohols.

    Sodium Borohydride (NaBH4): A milder reducing agent for selective reductions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Aldehydes and Alcohols: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the tricyclo[4.4.0.0~3,8~]decane moiety into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its parent hydrocarbon and other similar compounds. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .

Properties

CAS No.

79635-04-4

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

tricyclo[4.4.0.03,8]decane-1-carbonyl chloride

InChI

InChI=1S/C11H15ClO/c12-10(13)11-4-3-7-5-9(11)2-1-8(7)6-11/h7-9H,1-6H2

InChI Key

OHDKKCBLOOUHNE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3(C1CC2CC3)C(=O)Cl

Origin of Product

United States

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